

Established In Vivo Dosing Parameters for ETP-46321

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Compound Focus: ETP-46321

Cat. No.: S548373

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The table below summarizes the core in vivo dosing data available for **ETP-46321** from published research.

Parameter	Value	Experimental Context
Dosage	50 mg/kg	Dose administered in efficacy study [1]
Route of Administration	Oral (p.o.)	Administered orally to mice [1]
Dosing Vehicle	Not specified in available excerpts	Information required for protocol replication
Dosing Regimen	Daily for three weeks	Treatment schedule used in a lung tumor model [1]
Pharmacokinetic Profile	Good oral bioavailability (90%), low in vivo clearance (0.6 L/h/Kg) [1]	Profile in BALB/c mice supports once-daily oral dosing [1]

Experimental Protocol for Efficacy Testing

Here is a detailed methodology based on the in vivo study of **ETP-46321** in a genetically engineered mouse model (GEMM) of lung cancer driven by a K-Ras^{G12V} oncogenic mutation [1].

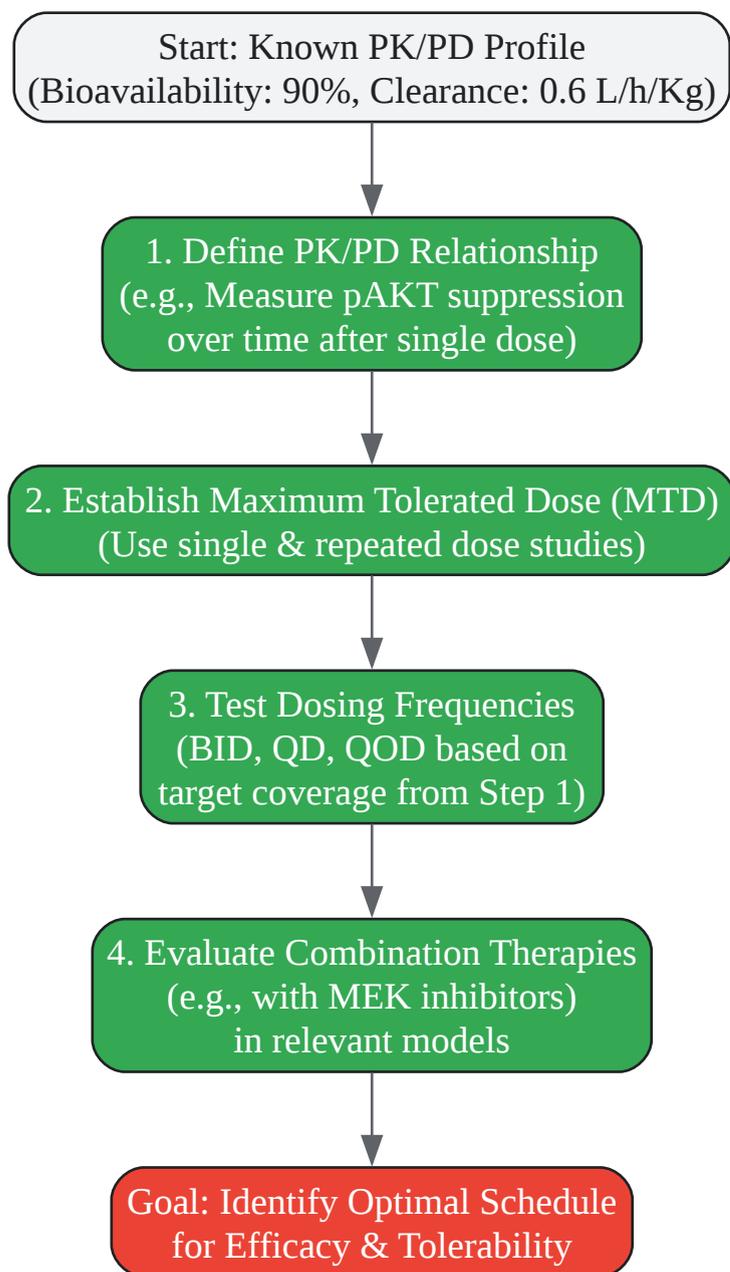
- **Animal Model:**
 - Use a GEMM with a K-Ras^{G12V} mutation or implant tumor cells carrying this mutation into appropriate mice (e.g., BALB/c).
- **Dosing Solution Preparation:**
 - The exact formulation is not specified in the available literature. You will need to develop a stable suspension or solution suitable for oral gavage in mice. Common vehicles include suspensions in methylcellulose or solutions using minimal DMSO with solutol, which should be optimized based on the compound's solubility.
- **Dosing Protocol:**
 - Randomize mice into treatment and control groups once tumors are palpable.
 - Administer **ETP-46321** at **50 mg/kg** via oral gavage.
 - Treat animals **daily for three weeks**.
 - The control group should receive the vehicle only on the same schedule.
- **Efficacy Assessment:**
 - Measure tumor volumes regularly (e.g., 2-3 times per week) using calipers.
 - Calculate tumor growth inhibition by comparing the change in tumor volume in the treated group versus the control group.

Key Considerations for Your Experiments

- **Pharmacodynamic Markers:** To optimize the schedule, it's crucial to link drug exposure to its effect. The cited study demonstrated that **ETP-46321** causes time-dependent downregulation of pAKT (Ser473) [2]. You should measure phospho-AKT levels in tumor tissue at various time points after a single dose to understand the duration of target engagement.
- **Tolerability Monitoring:** Closely monitor animals for signs of toxicity, especially if exploring higher doses or more frequent schedules. Body weight loss is a primary indicator.
- **Dosing Vehicle is Critical:** The lack of a specified vehicle in the available data is a significant gap. The formulation you choose can significantly impact the compound's absorption, bioavailability, and stability, thereby affecting your optimization results.

Proposed Path for Dosing Optimization

Since a direct, optimized schedule is not published, you would need to design experiments to find it. Here is a logical workflow for this process, which you can use as a basis for designing your studies:



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Frequently Asked Questions

What is the primary mechanism of action of ETP-46321? ETP-46321 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) catalytic subunits p110 α and p110 δ . It inhibits these enzymes, which are key nodes in the PI3K/AKT signaling pathway, thereby reducing cell proliferation and survival, particularly in cancer cells [1] [2].

In which disease models has ETP-46321 shown efficacy? It has demonstrated significant tumor growth inhibition in a **K-Ras^{G12V} driven lung tumor mouse model** [1] [2]. Furthermore, it has shown a modulatory effect on T-cell activation and was effective in a mouse model of **collagen-induced arthritis**, highlighting its potential in autoimmune disease research [1].

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References

1. ETP-46321, a dual p110 α/δ class IA phosphoinositide 3 ... [sciencedirect.com]
2. Identification of ETP - 46321 , a potent and orally bioavailable... [pubmed.ncbi.nlm.nih.gov]

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